molecular formula C12H9BrClN3O B5847260 N-(5-bromo-2-pyridinyl)-N'-(4-chlorophenyl)urea

N-(5-bromo-2-pyridinyl)-N'-(4-chlorophenyl)urea

Cat. No.: B5847260
M. Wt: 326.57 g/mol
InChI Key: PAGUMUWAGUETRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-N'-(4-chlorophenyl)urea, commonly known as BrCP, is a synthetic chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BrCP is a potent inhibitor of protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

BrCP has been extensively studied for its potential applications in cancer therapy, as CK2 is overexpressed in several types of cancer cells. BrCP has shown promising results in inhibiting tumor growth both in vitro and in vivo. Additionally, BrCP has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

BrCP acts as a competitive inhibitor of CK2, blocking its activity and preventing the phosphorylation of its substrates. This, in turn, leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
BrCP has been shown to have a broad range of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, BrCP has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of BrCP is its high potency and specificity towards CK2, making it an ideal tool for studying the role of CK2 in various biological processes. However, BrCP has a short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in clinical applications.

Future Directions

There are several future directions for BrCP research. One potential area is the development of more potent and selective CK2 inhibitors that can be used in clinical applications. Additionally, BrCP can be used as a tool for studying the role of CK2 in various biological processes, including cell proliferation, differentiation, and apoptosis. Finally, BrCP can be used in combination with other drugs to enhance their effectiveness in cancer therapy and other diseases.
In conclusion, BrCP is a synthetic chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BrCP is a potent inhibitor of protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and apoptosis. BrCP has shown promising results in inhibiting tumor growth, reducing inflammation, and treating neurodegenerative diseases. While BrCP has limitations in clinical applications, it remains an important tool for studying the role of CK2 in various biological processes.

Synthesis Methods

BrCP can be synthesized via a multistep process that involves the reaction of 4-chloroaniline and 5-bromo-2-chloropyridine to form 5-bromo-2-(4-chloroanilino)pyridine. This intermediate is then reacted with urea in the presence of a base to yield BrCP.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN3O/c13-8-1-6-11(15-7-8)17-12(18)16-10-4-2-9(14)3-5-10/h1-7H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGUMUWAGUETRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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